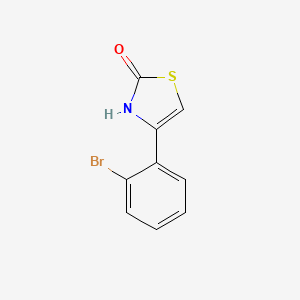

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

Description

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one is a brominated thiazolone derivative characterized by a dihydrothiazole ring fused to a 2-bromophenyl substituent. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of bioactive molecules. Its structure combines the electron-withdrawing bromine atom at the ortho position of the phenyl ring with the thiazolone moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties .

The compound’s molecular formula is C₉H₆BrNOS, with a molecular weight of 256.12 g/mol. Its synthesis typically involves coupling reactions using palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., PPh₃) in ethanol-toluene solvent systems, as seen in analogous thiazolone syntheses .

Properties

IUPAC Name |

4-(2-bromophenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQWFFQPHDOTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Bromoacetophenone with Thiourea

- Procedure: The α-bromoacetophenone derivative, specifically 2-bromoacetophenone, is reacted with thiourea in ethanol under reflux conditions.

- Mechanism: The sulfur atom of thiourea attacks the electrophilic α-bromo carbonyl carbon, displacing bromide and forming a thioether intermediate. Intramolecular cyclization occurs, yielding the thiazolone ring.

- Conditions: Reflux in ethanol for 3–6 hours; sometimes catalyzed by iodine or sodium acetate to enhance reaction rate.

- Yield: Moderate to good yields (typically 70–85%) depending on purity and reaction time.

This method is analogous to the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives reported by researchers, where p-bromoacetophenone and thiourea react in the presence of iodine catalyst to yield the thiazole core.

Bromination of 4-Aminoacetophenone Followed by Cyclocondensation

- Step 1: Bromination of 4-aminoacetophenone with bromine in acetic acid at room temperature to yield α-bromoacetyl intermediate.

- Step 2: The α-bromoacetyl intermediate is reacted with thiourea or substituted thioureas in acetic acid at 60 °C to form the thiazolone ring.

- Notes: This two-step method allows for selective introduction of bromine at the α-position before cyclization.

Condensation of Asymmetric Thioureas with α-Bromo-4-R1-acetophenones

- Method: Equimolar amounts of asymmetric thioureas are boiled with α-bromo-4-substituted acetophenones (including 2-bromo derivatives) in ethanol for approximately 3 hours.

- Result: Formation of hydrobromides of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives, structurally related to thiazolones.

- Application: This method can be adapted for 2-bromophenyl substitution by using the corresponding α-bromo-2-bromoacetophenone.

Representative Reaction Scheme

Analytical and Research Findings

- Spectroscopic Characterization: The synthesized compounds are typically characterized by NMR (1H, 13C), IR, and mass spectrometry. Key IR bands include carbonyl stretching around 1680–1700 cm⁻¹ and characteristic thiazole ring vibrations.

- Melting Points: Reported melting points for similar 4-bromoaryl thiazolones range from 190 °C to above 350 °C depending on substitution and purity.

- Reaction Optimization: Use of sodium acetate or iodine as catalysts can enhance cyclization efficiency and yield.

- Solvent Effects: Ethanol and acetic acid are preferred solvents due to their ability to dissolve both reactants and facilitate nucleophilic substitution and cyclization.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents | Solvent | Conditions | Yield Range | Comments |

|---|---|---|---|---|---|---|

| 1 | 2-Bromoacetophenone | Thiourea | Ethanol | Reflux 3–6 h | 70–85% | Direct cyclocondensation; simple and efficient |

| 2 | 4-Aminoacetophenone | Br2, then Thiourea | Acetic acid | Room temp bromination, 60 °C cyclization | Moderate | Two-step; selective bromination step |

| 3 | α-Bromo-4-R1-acetophenones + Asymmetric thioureas | Ethanol | Boiling 3 h | Moderate to good | Adaptable for various substitutions |

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity to these targets, while the thiazole ring can participate in various biochemical interactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Thiazolone and Related Derivatives

*Estimated using ChemDraw software.

Substituent Position and Electronic Effects

- Bromine vs. Fluorine at Ortho Position :

The 2-bromo substituent in this compound introduces significant steric and electronic effects compared to its 2-fluoro analog. Bromine’s larger atomic radius and stronger electron-withdrawing nature enhance electrophilic aromatic substitution resistance but improve halogen-bonding interactions in biological targets . - Para-Substituted Derivatives :

The 4-bromo derivative (4-(4-Bromophenyl)-thiazol-2-amine) exhibits higher solubility in polar solvents due to reduced steric hindrance, facilitating interactions with microbial enzymes . In contrast, the 4-methyl analog (4-(4-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one) shows increased lipophilicity, favoring membrane penetration in hydrophobic environments .

Heterocycle Modifications

- Thiazolone vs. Thiadiazole :

Replacing the thiazolone core with a 1,3,4-thiadiazole ring (e.g., 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine) enhances thermal stability and antifungal activity due to the sulfur-rich heterocycle’s ability to disrupt fungal membrane integrity . - Oxadiazole-Phthalazinone Hybrids: The oxadiazole-phthalazinone hybrid (4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one) demonstrates superior anticancer activity, likely due to dual inhibition of topoisomerase and kinase pathways .

Biological Activity

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a thiazole ring and a bromophenyl substituent, which contribute to its pharmacological potential. Research indicates that this compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for further investigation in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, impacting neuronal signaling and potentially providing therapeutic benefits in neurodegenerative diseases.

- Cellular Effects : This compound influences various cellular processes by modulating signaling pathways and gene expression. Notably, it induces oxidative stress in cells, resulting in the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. Studies employing the turbidimetric method have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species .

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The Sulforhodamine B (SRB) assay revealed that this compound exhibits cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The IC50 values observed suggest that the compound has promising activity comparable to established chemotherapeutic agents .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

Structure-Activity Relationship (SAR)

The presence of the bromine atom on the phenyl ring is believed to enhance the compound's reactivity and biological activity through halogen bonding interactions with biological targets. SAR studies indicate that modifications to the thiazole moiety and phenyl substituents can significantly influence both antimicrobial and anticancer efficacy .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Synthesis of Derivatives : Researchers synthesized various derivatives by modifying the thiazole ring and phenyl substituents. These derivatives were then screened for their biological activities, revealing enhanced potency in some cases compared to the parent compound .

- In Vivo Studies : In vivo evaluations demonstrated that certain derivatives exhibited significant tumor growth inhibition in mouse models of cancer, supporting their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing 2-bromobenzoyl derivatives with thioamides in ethanol under acidic or basic conditions can yield the thiazol-2-one core. Key parameters include temperature control (80–100°C), solvent choice (ethanol or DMF), and catalysts like acetic acid or triethylamine. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity . Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the aromatic protons (δ 7.2–8.1 ppm) and carbonyl group (δ 165–170 ppm). The dihydrothiazole ring protons appear as distinct multiplets (δ 3.5–4.5 ppm).

- IR : Strong absorption bands near 1680–1700 cm indicate the C=O stretch of the thiazol-2-one ring.

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]) at m/z 282–284 (accounting for bromine isotope patterns). Cross-referencing with X-ray crystallography data ensures structural accuracy .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray analysis using programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) provides precise bond lengths, angles, and torsion angles. For example:

- The thiazol-2-one ring typically shows C–S bond lengths of ~1.74 Å and C=O bonds of ~1.21 Å.

- The dihydrothiazole ring adopts a slightly puckered conformation, with out-of-plane deviations <0.05 Å. Discrepancies between experimental and computational geometries (e.g., DFT-optimized structures) may arise from crystal packing effects, requiring thermal ellipsoid analysis and Hirshfeld surface calculations to validate .

Q. What strategies address contradictory bioactivity data reported for structurally similar thiazol-2-one derivatives?

- Purity Verification : Ensure synthetic intermediates and final compounds are ≥95% pure via HPLC (C18 column, acetonitrile/water gradient).

- Structural Analog Comparison : Compare with compounds like 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one (PubChem CID: 135565440), where substituent positioning (e.g., nitro vs. methoxy groups) significantly alters bioactivity .

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%).

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize the molecular structure at the B3LYP/6-31G(d) level to identify electrophilic centers. The bromophenyl group’s para-position shows higher electron deficiency, making it prone to Suzuki-Miyaura cross-coupling.

- Molecular Electrostatic Potential (MEP) Maps : Highlight regions of negative charge (e.g., carbonyl oxygen) for hydrogen-bonding interactions in biological targets .

Methodological Challenges and Solutions

Q. What steps mitigate crystallographic disorder in this compound crystals?

- Crystallization Conditions : Use slow evaporation in dichloromethane/hexane mixtures to grow high-quality crystals.

- Refinement Protocols : Apply anisotropic displacement parameters (ADPs) and split models in SHELXL for disordered regions. For example, the bromophenyl group may require partial occupancy refinement if multiple conformers exist .

Q. How do solvent effects influence the compound’s tautomeric equilibrium in solution?

- NMR Titration Studies : Monitor proton shifts in polar (DMSO-d) vs. nonpolar (CDCl) solvents. The enol-keto equilibrium is often solvent-dependent, with DMSO stabilizing the keto form via hydrogen bonding.

- UV-Vis Spectroscopy : Detect tautomer-specific absorption bands (e.g., 250–300 nm for enol vs. 320–350 nm for keto) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.